molecular formula C17H14Cl2N2O B2876808 2,4-dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide CAS No. 863001-83-6

2,4-dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide

Cat. No.: B2876808
CAS No.: 863001-83-6
M. Wt: 333.21
InChI Key: JYMXSWATNAJQCP-UHFFFAOYSA-N
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Description

“2,4-dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide” is a compound that contains an indole nucleus. Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has led to a significant interest among researchers to synthesize a variety of indole derivatives .

Scientific Research Applications

Pharmacological Properties and Clinical Use

One study discusses the pharmacological properties and clinical use of Metoclopramide, highlighting its applications in gastro-intestinal diagnostics and various types of vomiting and gastro-intestinal disorders. Although not the same compound, this provides a context for understanding how structurally or functionally related benzamides are used in medical applications (Pinder et al., 2012).

Environmental and Toxicological Concerns

The environmental and toxicological aspects of herbicides, particularly focusing on 2,4-D, a herbicide with a somewhat related chemical structure, are reviewed extensively. Such studies highlight the environmental fate, eco-toxicological effects, and concerns related to the widespread use of these chemicals in agriculture and their potential impacts on human and ecosystem health (Islam et al., 2017).

Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamide derivatives, while chemically distinct, serve as an example of how structurally complex benzamides can be utilized in supramolecular chemistry for applications ranging from nanotechnology to biomedical applications. This demonstrates the versatile utility of benzamide derivatives in scientific research (Cantekin et al., 2012).

Advanced Oxidation Processes in Environmental Remediation

Research into the degradation of acetaminophen by advanced oxidation processes sheds light on the environmental remediation potential of complex organic compounds, including benzamides. Understanding these processes can inform the development of strategies for mitigating the environmental impact of similar compounds (Qutob et al., 2022).

Future Directions

The future research directions for “2,4-dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide” and similar compounds could involve further exploration of their synthesis methods, biological activities, and mechanisms of action. Given the wide range of biological activities exhibited by indole derivatives, these compounds have immense potential to be explored for newer therapeutic possibilities .

Properties

IUPAC Name

2,4-dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O/c1-10-6-12-7-11(2-5-16(12)21-10)9-20-17(22)14-4-3-13(18)8-15(14)19/h2-8,21H,9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMXSWATNAJQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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